molecular formula C28H24NOP B3068194 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline CAS No. 314020-70-7

2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline

Cat. No. B3068194
CAS RN: 314020-70-7
M. Wt: 421.5 g/mol
InChI Key: PXKBZZCPBWBSKT-UHFFFAOYSA-N
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Description

2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline (DPPBO) is an organophosphorus compound, which is widely used in various scientific fields. It is a versatile molecule that is used as a ligand in transition metal-catalyzed reactions, as a linker in peptide synthesis, and as a reagent in organic synthesis. DPPBO is also used as a building block in the synthesis of various organic compounds, such as peptides, polymers, and organometallic complexes. In addition, DPPBO has been studied for its potential applications in medicinal chemistry, biochemistry, and drug delivery.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline”:

Catalysis in Asymmetric Synthesis

2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline: is widely used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in various catalytic reactions, such as hydrogenation, hydroformylation, and Heck reactions. This makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for the production of drugs with specific desired activities .

Coordination Chemistry

In coordination chemistry, this compound acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are studied for their unique structural and electronic properties, which can be applied in materials science and catalysis. The ability to form stable metal-ligand bonds makes it a versatile tool for designing new metal-organic frameworks (MOFs) and coordination polymers .

Organometallic Chemistry

The compound is also significant in organometallic chemistry, where it is used to stabilize reactive metal centers. This stabilization is essential for studying the reactivity and mechanisms of various organometallic reactions. The phosphine and oxazoline groups provide a unique electronic environment that can influence the reactivity of the metal center, making it useful for developing new catalytic processes .

Analytical Chemistry

In analytical chemistry, 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline is used as a reagent for the detection and quantification of various analytes. Its ability to form complexes with metals can be exploited to develop sensitive and selective analytical methods. These methods are used in various fields, including environmental monitoring, food safety, and clinical diagnostics.

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properties

IUPAC Name

[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKBZZCPBWBSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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